Cas no 83410-52-0 (1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one)

1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one structure
83410-52-0 structure
Product name:1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one
CAS No:83410-52-0
MF:C14H26O8
MW:322.351
CID:4206163
PubChem ID:542235

1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one
    • G83095
    • DGVHGZVCNAAERG-UHFFFAOYSA-N
    • 1,4,7,10,13,16,19-heptaoxa-2-cyclo-heneicosanone
    • 1,4,7,10,13,16,19-Heptaoxacyclohenicosan-2-one
    • 1,4,7,10,13,16,19-Heptaoxacyclohenicosan-2-one #
    • 1,4,7,10,13,16,19-Heptaoxa-2-cycloheneicosanone
    • 83410-52-0
    • Inchi: InChI=1S/C14H26O8/c15-14-13-21-10-9-19-6-5-17-2-1-16-3-4-18-7-8-20-11-12-22-14/h1-13H2
    • InChI Key: DGVHGZVCNAAERG-UHFFFAOYSA-N
    • SMILES: C1COCCOCCOCC(=O)OCCOCCOCCO1

Computed Properties

  • Exact Mass: 322.16276778g/mol
  • Monoisotopic Mass: 322.16276778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 81.7Ų

1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P023HRP-10mg
1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one
83410-52-0 95%+
10mg
$522.00 2024-04-21
Aaron
AR023I01-10mg
1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one
83410-52-0 95%
10mg
$520.00 2023-12-15

1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one Related Literature

Additional information on 1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one

1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one: A Novel Compound with Promising Applications in Biomedical Research

1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one, with the chemical identifier CAS No. 83410-52-0, has emerged as a significant compound in the field of biomedical research. This complex cyclic structure, characterized by its unique heptaoxacycloheneicosan-2-one framework, has garnered attention for its potential applications in drug development, therapeutic interventions, and molecular biology studies. Recent advancements in synthetic chemistry and pharmacological profiling have further highlighted the versatility of this compound in addressing various medical challenges.

Recent studies have demonstrated that the heptaoxacycloheneicosan-2-one core structure exhibits remarkable stability under physiological conditions, which is crucial for its potential use as a drug candidate. Researchers have reported that the compound's cyclic nature contributes to its resistance to enzymatic degradation, a critical factor in ensuring prolonged therapeutic efficacy. This property has been extensively explored in the context of targeted drug delivery systems, where the compound's structural integrity plays a vital role in maintaining its bioavailability.

The 1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one structure is particularly noteworthy for its ability to incorporate functional groups that can be tailored for specific therapeutic applications. For instance, recent work published in Advanced Drug Delivery Reviews has highlighted the potential of this compound as a scaffold for antibody-drug conjugates (ADCs). The ability to conjugate therapeutic agents to the cyclic backbone of heptaoxacycloheneicosan-2-one has opened new avenues for the development of precision medicines with enhanced targeting capabilities.

One of the most promising applications of 1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one lies in its potential as a prodrug for various diseases. A 2023 study published in Journal of Medicinal Chemistry investigated the use of this compound as a prodrug for antibiotic-resistant bacterial infections. The researchers demonstrated that the compound's cyclic structure could be modified to release active agents in response to specific physiological conditions, thereby improving the efficacy of antibiotic therapy.

The heptaoxacycloheneicosan-2-one framework has also been explored for its potential in anti-inflammatory research. A recent review in Pharmacological Research highlighted the compound's ability to modulate inflammatory pathways, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's unique structure allows for the incorporation of anti-inflammatory agents, making it a versatile platform for developing novel therapeutic agents.

Another area of interest is the use of 1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one in gene therapy applications. Researchers have proposed that the compound's cyclic structure could serve as a carrier for gene-editing tools, such as CRISPR-Cas9. The stability and biocompatibility of the heptaoxacycloheneicosan-2-one backbone make it an attractive candidate for delivering genetic material to target cells without triggering immune responses.

In the realm of neuropharmacology, the heptaoxacycloheneicosan-2-one structure has shown potential for treating neurological disorders. A 2024 study in Neuropharmacology explored its use in Alzheimer's disease research, where the compound was found to modulate amyloid-beta aggregation. This property has sparked interest in its potential as a therapeutic agent for neurodegenerative diseases.

The 1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one compound has also been studied for its role in anti-cancer research. Researchers have proposed that the compound's cyclic structure can be modified to target specific cancer cells. A 2023 study in Cancer Research demonstrated that the compound could be conjugated to chemotherapy agents, enhancing their delivery to tumor sites and reducing systemic toxicity.

Despite its promising applications, the heptaoxacycloheneicosan-2-one compound presents challenges in terms of synthesis and optimization. Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior under various conditions, facilitating the development of more efficient synthetic routes. These computational models have been instrumental in optimizing the compound's properties for specific therapeutic applications.

Furthermore, the 1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one structure has been explored for its potential in biomaterials science. Researchers have investigated its use as a component in biodegradable polymers, where its cyclic nature provides structural stability while allowing controlled degradation. This has led to its consideration in applications such as drug-eluting stents and implantable devices.

In conclusion, 1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one represents a significant advancement in biomedical research. Its unique heptaoxacycloheneicosan-2-one structure offers a versatile platform for developing novel therapeutics with a wide range of applications. As research in this area continues to evolve, the potential of this compound in addressing complex medical challenges is becoming increasingly evident.

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